molecular formula C12H10Cl2FNO B2770036 3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride CAS No. 1030009-77-8

3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride

Cat. No.: B2770036
CAS No.: 1030009-77-8
M. Wt: 274.12
InChI Key: DEOCUKWVKOKJAL-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride (CAS: 1030009-77-8) is a halogenated aniline derivative with the molecular formula C₁₂H₁₀Cl₂FNO and a molecular weight of 274.12 g/mol . Structurally, it features a chloro-substituted aniline core linked to a 4-fluorophenoxy group. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and antiparasitic agents . Its synthesis typically involves substitution reactions (e.g., nucleophilic aromatic substitution of nitro groups) followed by reduction and salt formation steps . Industrial-scale production emphasizes cost-effective starting materials like 2-chloro-4-nitrophenol and 1-(chloromethyl)-3-fluorobenzene, achieving yields up to 82% .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(4-fluorophenoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO.ClH/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10;/h1-7H,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOCUKWVKOKJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride involves several steps. One common method starts with the reaction of 3-chloro-4-fluoroaniline with 4-fluorophenol in the presence of a base to form 3-chloro-4-(4-fluorophenoxy)aniline. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Compound Name Substituents Solubility Biological Activity Key Applications References
3-Chloro-4-(4-fluorophenoxy)aniline HCl 4-fluorophenoxy, Cl (C4) Low in water; soluble in DMSO Antiplasmodial (PfENR inhibition), kinase inhibition EGFR/HER2 inhibitors, antiparasitic agents
3-Chloro-4-(4-chlorophenoxy)aniline 4-chlorophenoxy, Cl (C4) Low in water; soluble in DMSO ED₅₀ = 3.61 mg/kg (antimalarial) Sarcosine hybrids for antiparasitic use
3-Chloro-4-(3-fluorophenoxy)aniline 3-fluorophenoxy, Cl (C4) Not reported Optimal potency against protozoan parasites Lapatinib-derived antiproliferatives
3-Chloro-4-(3,4-dichlorophenoxy)aniline 3,4-dichlorophenoxy, Cl (C4) Soluble in polar aprotic solvents EGFR/HER2 inhibition (IC₅₀ < 100 nM) Oncology drug development
2-Chloro-4-fluoroaniline HCl Cl (C2), F (C4) Hydrochloride improves solubility Intermediate in agrochemicals Pesticide synthesis
DRC-1339 (3-Chloro-4-methylaniline HCl) Methyl (C4), Cl (C3) Moderate aqueous solubility Avian reproductive toxicity Avicide (non-target species control)

Key Comparison Points

Substituent Effects on Solubility: Fluorine substituents (e.g., 4-fluorophenoxy) enhance electronegativity and moderate hydrophobicity compared to bulkier groups like chlorophenoxy or trifluoromethyl . Hydrochloride salts (e.g., 3-Chloro-4-(4-fluorophenoxy)aniline HCl) improve aqueous solubility over free bases, critical for bioavailability .

Kinase Inhibition: 3-Chloro-4-(3,4-dichlorophenoxy)aniline exhibits higher EGFR/HER2 inhibitory activity than fluorophenoxy derivatives, attributed to enhanced electron-withdrawing effects from chlorine .

Synthetic Accessibility: 3-Chloro-4-(4-fluorophenoxy)aniline HCl is synthesized via Fe/NH₄Cl-mediated nitro reduction, achieving higher yields (82%) compared to analogs requiring palladium catalysts . Ethoxy-substituted analogs (e.g., 3-Chloro-4-Ethoxyaniline HCl) require harsher hydrolysis conditions (72°C, HCl), reducing scalability .

Toxicity Profiles: DRC-1339 (3-Chloro-4-methylaniline HCl) induces egg yolk peritonitis in avian models, highlighting the toxicity risks of alkyl substituents absent in phenoxy derivatives .

Research Findings and Data Tables

Pharmacokinetic Parameters of Selected Compounds

Compound ED₅₀/IC₅₀ Half-Life LogP Metabolic Stability
3-Chloro-4-(4-fluorophenoxy)aniline HCl Not reported Not determined 2.8 Moderate (DMSO-soluble)
3-Chloro-4-(4-chlorophenoxy)aniline 3.61 mg/kg Unknown 3.2 Low (requires hybrid carriers)
3-Chloro-4-(3,4-dichlorophenoxy)aniline IC₅₀: 85 nM >24 hours 4.1 High (stable in plasma)

Biological Activity

3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride is a compound that has drawn attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H10ClFNO
  • Molecular Weight : 253.68 g/mol

The compound features a chloro group and a fluorophenoxy moiety, which are known to influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Its mechanism of action may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Interference with Cellular Processes : It can disrupt normal cellular processes, leading to apoptosis in cancer cells.
  • Antimicrobial Activity : The compound may exert its effects by disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8
Pseudomonas aeruginosa64

These results suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. A notable study reported the following IC50 values against various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)20.0

These findings indicate that the compound effectively inhibits the proliferation of cancer cells, suggesting its potential as a therapeutic agent in oncology.

Case Studies

  • Antimicrobial Efficacy Study :
    A study assessed the antimicrobial efficacy of several compounds including this compound against common pathogens. The results indicated a strong correlation between the presence of electron-withdrawing groups and increased antibacterial activity, highlighting the significance of structural modifications in enhancing efficacy.
  • Cytotoxicity Assessment :
    Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study revealed that treatment with varying concentrations led to dose-dependent cell death, with significant effects observed at concentrations above 10 µM.

Discussion

The biological activity of this compound underscores its potential as both an antimicrobial and anticancer agent. The presence of halogen substituents appears to enhance its effectiveness against bacterial strains and cancer cells. Further research is warranted to explore its full therapeutic potential and elucidate the precise mechanisms underlying its biological effects.

Q & A

Q. Table 1: Synthesis Optimization

MethodReagents/ConditionsYield (%)Purity (%)Reference
Alkaline substitutionK₂CO₃, DMF, 80°C, 12h7895
Fe/NH₄Cl reductionFe powder, HCl, 70°C, 6h8297
Catalytic hydrogenationH₂ (1 atm), Pd-C, EtOH8599

Q. Key Considerations :

  • Alkaline conditions minimize side reactions (e.g., dehalogenation) .
  • Fe/NH₄Cl reduction is cost-effective but requires careful pH control to avoid over-reduction .

Basic: How is this compound characterized structurally, and what spectroscopic markers are critical for validation?

Methodological Answer:
Essential Techniques :

  • ¹H/¹³C NMR :
    • Aromatic protons appear as doublets (δ 6.8–7.4 ppm) due to fluorine coupling .
    • NH₃⁺ signal in hydrochloride form (δ 8.2–8.5 ppm, broad) .
  • IR Spectroscopy :
    • N-H stretch (3200–3400 cm⁻¹) and C-F stretch (1100–1200 cm⁻¹) .
  • Mass Spectrometry :
    • Molecular ion peak at m/z 265.7 (M⁺–Cl) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey Peaks/SignalsStructural AssignmentReference
¹H NMRδ 7.2 (d, J=8.4 Hz, 2H)Fluorophenoxy protons
IR1185 cm⁻¹C-F stretch
MS265.7 (M⁺–Cl)Molecular ion

Advanced: How do electron-withdrawing substituents (Cl, F) influence the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

  • Activation Effects :
    • Chlorine at the 3-position deactivates the ring, directing nucleophiles to the para position .
    • Fluorine on the phenoxy group enhances electrophilicity via inductive effects, favoring SNAr reactions at the 4-position .
  • Experimental Validation :
    • Substituent effects were confirmed via comparative kinetics:
  • Reaction rate with morpholine increased by 40% vs. non-fluorinated analogs .

Q. Table 3: Reactivity Comparison

Substituent PatternRelative Reaction Rate (vs. H)Reference
3-Cl, 4-F-phenoxy1.40
3-Cl, 4-H-phenoxy1.00

Mechanistic Insight :
Density Functional Theory (DFT) calculations show lowered LUMO energy (-2.1 eV) at the 4-position, facilitating nucleophilic attack .

Advanced: What strategies resolve contradictions in reported biological activities of structurally similar aniline derivatives?

Methodological Answer:
Case Study : Discrepancies in enzyme inhibition (e.g., succinate-cytochrome c reductase):

  • Structural Variations :
    • 3-Chloro-4-(3,4-dichlorophenoxy)aniline shows IC₅₀ = 12 µM, while 3-chloro-4-(4-fluorophenoxy)aniline exhibits IC₅₀ = 28 µM due to reduced lipophilicity .
  • Methodological Adjustments :
    • Standardize assay conditions (pH 7.4, 25°C) and use recombinant enzymes to minimize variability .

Q. Table 4: Biological Activity Comparison

CompoundTarget EnzymeIC₅₀ (µM)Reference
3-Chloro-4-(4-fluorophenoxy)anilineSuccinate reductase28
3-Chloro-4-(3,4-dichlorophenoxy)anilineSame enzyme12

Q. Resolution Strategy :

  • Conduct QSAR (Quantitative Structure-Activity Relationship) modeling to correlate substituent effects (e.g., Hammett σ values) with bioactivity .

Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction :
    • Use Schrödinger’s QikProp to predict solubility (-3.2 logS) and Caco-2 permeability (25 nm/s), indicating moderate bioavailability .
  • Docking Studies :
    • AutoDock Vina simulations reveal hydrogen bonding between the aniline NH and Thr287 of COX-2 (binding energy = -9.2 kcal/mol) .

Q. Optimization Example :

  • Introduce a trifluoromethyl group at the 2-position to improve metabolic stability (t₁/₂ increased from 2.1 to 4.3 h in vitro) .

Basic: What are the stability challenges of this compound under varying storage conditions?

Methodological Answer:

  • Degradation Pathways :
    • Hydrolysis: Amine group reacts with moisture, forming quinones (detected via HPLC at 254 nm) .
    • Photodegradation: UV exposure (λ > 300 nm) cleaves the C-O bond, yielding 4-fluorophenol and 3-chloroaniline .

Q. Table 5: Stability Data

ConditionDegradation ProductsHalf-Life (Days)Reference
25°C, 60% RHQuinones90
40°C, 75% RHSame + 4-fluorophenol30
UV light (300 nm)3-chloroaniline7

Mitigation : Store at 4°C in amber vials with desiccants.

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